7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an elastase inhibitor and in the synthesis of other complex heterocyclic compounds.
The primary method for synthesizing 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one involves the cyclization of N-acylated anthranilic acids. A notable approach utilizes an iminium cation generated from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the formation of 2-substituted benzoxazin-4-one derivatives under mild conditions with high yields .
The molecular formula of 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one is , with a molecular weight of 163.17 g/mol. The compound features a methyl group at the 7-position and a fused oxazine ring.
Property | Data |
---|---|
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 7-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI | InChI=1S/C9H9NO2/c1-6-2-3-7-5-12-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |
InChI Key | LMJAFLGFYGGSNA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(COC(=O)N2)C=C1 |
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one participates in various chemical reactions:
Oxidation: Can be oxidized to yield quinazolinone derivatives using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can produce dihydro derivatives using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce diverse functional groups into the benzoxazinone ring .
The major products from these reactions include:
The mechanism of action for 7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one primarily involves its role as an elastase inhibitor. It binds to the active site of elastase enzymes through hydrogen bonds and π–π interactions, effectively preventing enzymatic activity. This interaction highlights its potential therapeutic applications in managing conditions related to elastase activity .
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
Further analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
7-Methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8